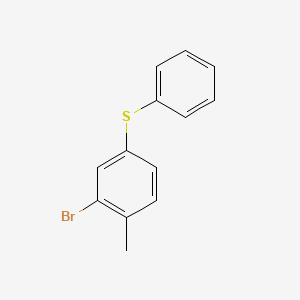
2-Bromo-1-methyl-4-(phenylsulfanyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-4-methylphenyl)(phenyl)sulfane is an organic compound that features a bromine atom, a methyl group, and a phenyl group attached to a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-bromo-4-methylphenyl)(phenyl)sulfane typically involves the bromomethylation of thiols. One efficient method includes using paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) to minimize the generation of toxic byproducts . This method is advantageous due to its high efficiency and chemo-tolerance.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of bromomethylation and the use of thiols suggest that scalable methods could be developed based on existing synthetic routes.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Bromo-4-methylphenyl)(phenyl)sulfane can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding phenyl sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl sulfide.
Substitution: Various substituted phenyl sulfides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3-Bromo-4-methylphenyl)(phenyl)sulfane has several applications in scientific research:
Biology: Its derivatives may be used in the study of biological systems, especially in understanding sulfur metabolism.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (3-bromo-4-methylphenyl)(phenyl)sulfane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups The bromine atom and the sulfur atom are key sites for chemical reactivity, allowing the compound to undergo oxidation, reduction, and substitution reactions
Vergleich Mit ähnlichen Verbindungen
- (3-Bromo-4-methylphenyl)(methyl)sulfane
- (3-Bromo-4-(trifluoromethyl)phenyl)(methyl)sulfane
- 4-Bromophenyl methyl sulfone
Comparison: (3-Bromo-4-methylphenyl)(phenyl)sulfane is unique due to the presence of both a bromine atom and a phenyl group attached to the sulfur atom. This combination of functional groups provides distinct reactivity compared to similar compounds, which may have different substituents or lack the phenyl group. The presence of the phenyl group can influence the compound’s electronic properties and reactivity, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
61405-49-0 |
|---|---|
Molekularformel |
C13H11BrS |
Molekulargewicht |
279.20 g/mol |
IUPAC-Name |
2-bromo-1-methyl-4-phenylsulfanylbenzene |
InChI |
InChI=1S/C13H11BrS/c1-10-7-8-12(9-13(10)14)15-11-5-3-2-4-6-11/h2-9H,1H3 |
InChI-Schlüssel |
AZLKIKQMIPCZTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)SC2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


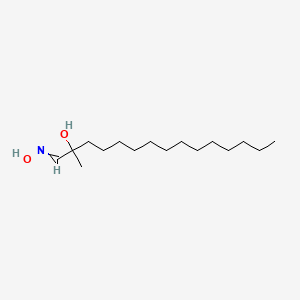
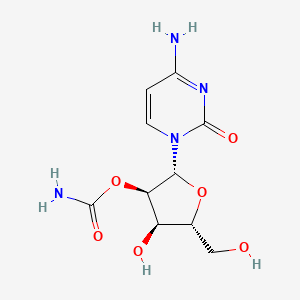
![1,1'-(Ethene-1,2-diyl)bis[2-(1-phenylethyl)benzene]](/img/structure/B14589319.png)
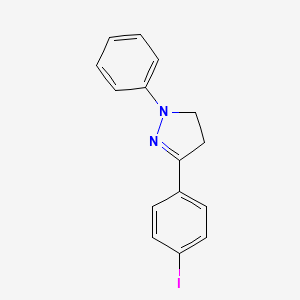
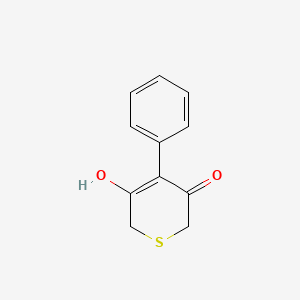
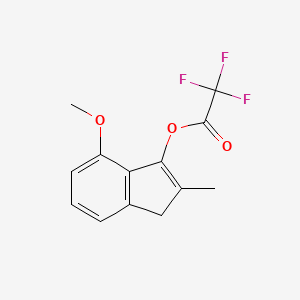
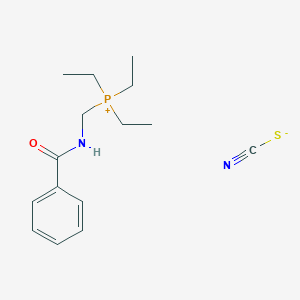
![Benzo[f]quinoline, 3-ethyl-2-methyl-](/img/structure/B14589360.png)

![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, heptyl ester](/img/structure/B14589373.png)
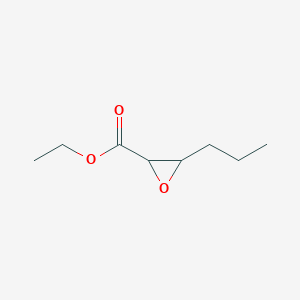

![N-{4-[Cyano(4-fluorophenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14589397.png)
![N-Propyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14589405.png)
